molecular formula C25H28N2O3 B2460729 3,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 920165-44-2

3,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2460729
CAS No.: 920165-44-2
M. Wt: 404.51
InChI Key: GDYMJTNUQPYGHM-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS# 920165-44-2) is a small molecule research chemical with a molecular formula of C25H28N2O3 and a molecular weight of 404.50 g/mol . This benzamide derivative is a valuable compound for pharmaceutical research and drug discovery, particularly in the investigation of new therapeutic agents. Compounds within the benzamide chemical class have been studied for their potential as high-affinity ligands for central nervous system (CNS) receptors , and similar structural frameworks are explored in patents for treating conditions such as cancer and hematologic malignancies including leukemia . Researchers utilize this chemical as a key intermediate or target molecule in synthetic and medicinal chemistry programs. It is supplied as a solid with a stated purity of 90% or higher . This product is intended for research and analysis in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Please note that this product is for use by qualified professionals only. Handle with appropriate personal protective equipment and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-29-20-14-19(15-21(16-20)30-2)25(28)26-17-24(27-12-5-6-13-27)23-11-7-9-18-8-3-4-10-22(18)23/h3-4,7-11,14-16,24H,5-6,12-13,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYMJTNUQPYGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, with the CAS number 920165-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N2O3C_{25}H_{28}N_{2}O_{3}, with a molecular weight of 404.5 g/mol. The structure consists of a benzamide core substituted with methoxy groups and a naphthyl-pyrrolidine side chain, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC25H28N2O3
Molecular Weight404.5 g/mol
CAS Number920165-44-2

Research indicates that compounds similar to this compound may interact with various biological targets. One study highlighted that benzamide derivatives can inhibit specific enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide kinase (NADK), which plays a role in cellular energy metabolism . This inhibition can lead to reduced cellular levels of NADP and NADPH, destabilizing other enzymes like dihydrofolate reductase (DHFR), thereby impacting cell proliferation.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell growth in various cancer cell lines. The mechanism could involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for neuropharmacological activity. Compounds with similar naphthyl and pyrrolidine structures have been shown to affect neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A recent study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that certain substitutions on the benzamide core enhance cytotoxicity against human cancer cells. Specifically, compounds with naphthalene substitutions demonstrated increased potency compared to unsubstituted analogs.

Case Study 2: Neuropharmacology
In another investigation, the effects of similar pyrrolidine-containing compounds were assessed in models of anxiety and depression. These studies revealed that such compounds could modulate GABAergic activity, suggesting potential for developing anxiolytic or antidepressant therapies .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Unique Features
Target Compound Benzamide 3,5-dimethoxy, N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl) ~506.6 Hybrid naphthalene-pyrrolidine ethyl chain; enhanced flexibility and hydrophobicity.
3,5-Dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide Benzamide 3,5-dimethoxy, pyrrolidine sulfonyl benzothiazole 447.5 Sulfonyl group increases polarity; benzothiazole introduces rigid heterocyclic core.
4,5-Dimethoxy-N-(2-naphthalenyl)-2-(1H-pyrrol-1-yl)benzamide Benzamide 4,5-dimethoxy, naphthalene, pyrrole N/A Pyrrole ring (aromatic, planar) vs. pyrrolidine (flexible, basic); distinct electronic profiles.
3,5-Dihydroxy-N-(naphthalen-2-yl)benzamide Benzamide 3,5-dihydroxy, naphthalene 280 (M+H) Hydroxy groups increase solubility; lacks pyrrolidine, reducing basicity.

Key Differentiators

Naphthalene vs. Benzothiazole/Pyrrole Systems

  • In contrast, benzothiazole derivatives (e.g., ) exhibit rigid planar structures, favoring intercalation with biomolecular targets like DNA or enzymes .

Pyrrolidine vs. Piperidine/Pyrrole Substituents

  • The pyrrolidin-1-yl ethyl chain in the target compound introduces a secondary amine with sp³ hybridization, enabling flexible spatial arrangements and hydrogen bonding. This contrasts with piperidine derivatives (e.g., ), which have six-membered rings with slower conformational changes .
  • Pyrrole-containing analogs () lack the saturated amine’s basicity, limiting protonation-dependent interactions .

Methoxy Substitution Patterns

  • The 3,5-dimethoxy groups on the benzamide core enhance lipophilicity compared to 3,5-dihydroxy analogs (), which prioritize hydrogen bonding over membrane permeability .

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